molecular formula C12H15N3O B8428199 8-Isopropyl-7-methoxy-quinazolin-2-ylamine

8-Isopropyl-7-methoxy-quinazolin-2-ylamine

Cat. No. B8428199
M. Wt: 217.27 g/mol
InChI Key: JAPOCNTWJTWBRH-UHFFFAOYSA-N
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Patent
US06982260B1

Procedure details

A mixture of 6-hydroxymethylene-2-isopropyl-3-methoxy-cyclohex-2-enone (3.5 g) and guanidine carbonate (7 g) in DMF (40 mL) was heated at 150° C. for 4 hours. The solvent was removed under reduced pressure, then ice-cold water was added to the residue. The product was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with water, then brine, and dried over anhydrous sodium sulfate. Solvent was removed under reduced pressure to give a crude mixture of dihydroquinazolines (4 g). The dihydroquinazolines were aromatized to the title compound by heating in nitrobenzene (70 mL) at 150° C. in the presence of 10% Pd-C (400 mg) for 3 days. The catalyst was removed by filtration, then the filtrate was concentrated, and the resulting product was purified on a column of silica gel (Hex:EtOAc) to give the title compound as an off-white solid (2.1 g, 54.2%). mp 112–113° C.; 1H NMR (CDCl3): δ 1.38 (d, 6H, 2×CH3), 3.95 (s, 3H, OCH3), 4.24 (m, 1H, CH), 5.0 (br s, 2H, NH2), 7.02 (d, 1H, Ar-H, J=9 Hz), 7.55 (d, 1H, Ar-H, J=9 Hz), 8.87 (s, 1H, Ar-H); MS m/z 218.05, C12H15N3O (M++1).
Name
6-hydroxymethylene-2-isopropyl-3-methoxy-cyclohex-2-enone
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
dihydroquinazolines
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
dihydroquinazolines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]=[C:3]1[C:8](=O)[C:7]([CH:10]([CH3:12])[CH3:11])=[C:6]([O:13][CH3:14])[CH2:5][CH2:4]1.C(=O)(O)O.[NH2:19][C:20]([NH2:22])=[NH:21]>CN(C=O)C>[CH:10]([C:7]1[C:6]([O:13][CH3:14])=[CH:5][CH:4]=[C:3]2[C:8]=1[N:21]=[C:20]([NH2:22])[N:19]=[CH:2]2)([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
6-hydroxymethylene-2-isopropyl-3-methoxy-cyclohex-2-enone
Quantity
3.5 g
Type
reactant
Smiles
OC=C1CCC(=C(C1=O)C(C)C)OC
Name
Quantity
7 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
dihydroquinazolines
Quantity
4 g
Type
reactant
Smiles
Step Three
Name
dihydroquinazolines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
ice-cold water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C(=CC=C2C=NC(=NC12)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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